molecular formula C18H32O3 B154691 13R-hydroxy-9Z,11E-octadecadienoic acid CAS No. 10219-69-9

13R-hydroxy-9Z,11E-octadecadienoic acid

Cat. No. B154691
CAS RN: 10219-69-9
M. Wt: 296.4 g/mol
InChI Key: HNICUWMFWZBIFP-PIHGWCCBSA-N
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Description

13R-hydroxy-9Z,11E-octadecadienoic acid, also known as 13R-HODE, is a naturally occurring fatty acid. It is often produced alongside its stereoisomer, 13S-HODE . The production of 13R-HODE is associated with various physiological and pathological responses, and it has been proposed as a marker for certain human diseases . It has been found to have a range of clinically relevant bioactivities .


Synthesis Analysis

The synthesis of 13R-HODE is highly stereospecific. It involves the formation of 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE), but comparatively little or no 13®-hydroperoxy-9Z,11E-octadecadienoic acid (13®-HpODE) . In cells, 13(S)-HpODE is rapidly reduced by peroxidases to 13(S)-HODE .


Molecular Structure Analysis

The molecular formula of 13R-HODE is C18H32O3 . Its structure includes a hydroxy group attached to the 13th carbon atom of an octadecadienoic acid backbone .


Chemical Reactions Analysis

The concentrations of linoleic acid and 13-HODE can be determined using high-performance liquid chromatography (HPLC) with a UV detector at a detection wavelength of 210 nm .


Physical And Chemical Properties Analysis

The molar mass of 13R-HODE is 296.451 g/mol . It is an oxidative product from LDL found in atherosclerotic lesions .

Scientific Research Applications

1. Oxidative Stress and Free Radical Oxidation

13R-hydroxy-9Z,11E-octadecadienoic acid, a major peroxidation product of linoleic acid and a key physiological mediator, undergoes free radical oxidation with the Fenton reagent, leading to the formation of various products, including 13-oxo-9,11-octadecadienoate and hydroxyepoxides. This insight highlights its potential role in oxidative stress and related physiological or pathophysiological processes (Manini et al., 2005).

2. Metabolic Transformations

Acid treatment of 13R-hydroxy-9Z,11E-octadecadienoic acid leads to the formation of various hydroxy, keto, and trihydroxy fatty acids. The metabolic transformations of this compound in biological systems have been studied, showing the diversity of its metabolites and their potential biological significance (Gardner et al., 1984).

3. Role in Marine Algae

In the marine red alga Gracilariopsis lemaneiformis, 13R-hydroxy-9Z,11E-octadecadienoic acid is converted into vicinal diol fatty acids. This process suggests the existence of a hydroperoxide isomerase in the alga, indicating a unique biological pathway for the transformation of fatty acid hydroperoxides into vicinal diol fatty acids (Gerwick et al., 1991).

4. Human Leukocyte Metabolism

In human leukocytes, 13R-hydroxy-9Z,11E-octadecadienoic acid is a major metabolite formed via dioxygenation and reduction processes. This finding is significant for understanding the compound's role in human immune response and inflammation (Reinaud et al., 1989).

5. Chemoenzymatic Synthesis

The chemoenzymatic synthesis of 13R-hydroxy-9Z,11E-octadecadienoic acid from linoleic acid using lipoxygenase is an important method for producing this compound at a large scale. This technique highlights its potential for various applications, including pharmaceuticals (Omar et al., 2003).

6. Linoleic Acid Hydroperoxide Conversion

Alkali treatment of 13R-hydroxy-9Z,11E-octadecadienoic acid leads to its conversion into various products. This transformation helps in understanding the chemical behavior of linoleic acid hydroperoxides and their potential applications (Gardner et al., 1993).

Safety And Hazards

Repeated freezing and thawing can produce crystalline water that mechanically permeabilizes microorganisms by damaging their cellular membranes .

properties

IUPAC Name

(9Z,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNICUWMFWZBIFP-PIHGWCCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](/C=C/C=C\CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017287
Record name (9Z,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9Z,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid

CAS RN

10219-69-9
Record name Coriolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10219-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9Z,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
EM Mostafa, A Musa, MA Abdelgawad… - Pharmacognosy …, 2019 - journals.lww.com
Background: Numerous kinases are excessively secreted in cancer. Consequently, inhibition of kinase enzymes has a basic role in the treatment of cancer through suppression or …
Number of citations: 5 journals.lww.com
ME Webb - 2008 - search.proquest.com
Postprandial lipemia has been suggested to be a risk factor for cardiovascular disease. Levels of oxidized postprandial low-density lipoprotein have been shown to result in a higher …
Number of citations: 0 search.proquest.com
K Schnurr, M Hellwing, B Seidemann… - Free Radical Biology …, 1996 - Elsevier
15-Lipoxygenase is implicated in the selective breakdown of mitochondria during red cell maturation by virtue of its capability of directly oxygenating phospholipids. To address the …
Number of citations: 52 www.sciencedirect.com
RW Browne, D Armstrong - Clinical chemistry, 2000 - academic.oup.com
Background: Lipid peroxidation is a prominent manifestation of free radical activity and oxidative stress in biological systems. Diverse methodologies have been developed that …
Number of citations: 93 academic.oup.com
J Huber, H Boechzelt, B Karten… - … , and vascular biology, 2002 - Am Heart Assoc
Oxidation products of cholesteryl esters have been shown to be present in oxidized low density lipoprotein and in atherosclerotic lesions. Monocyte adhesion to the endothelium is an …
Number of citations: 52 www.ahajournals.org
MSA Gill, H Saleem, N Ahemad - Current topics in medicinal …, 2020 - ingentaconnect.com
Natural Products (NP), specifically from medicinal plants or herbs, have been extensively utilized to analyze the fundamental mechanisms of ultimate natural sciences as well as …
Number of citations: 10 www.ingentaconnect.com
M Hamberg - Archives of biochemistry and biophysics, 1998 - Elsevier
Linoleic acid was incubated with prostaglandin–endoperoxide H synthase-2 (PGHS-2) from ovine placenta. A product consisting of regio- and stereoisomeric hydroxyoctadecadienoic (…
Number of citations: 55 www.sciencedirect.com
SL Gelhaus, AC Mesaros, IA Blair - JoVE (Journal of Visualized …, 2011 - jove.com
The metabolism of fatty acids, such as arachidonic acid (AA) and linoleic acid (LA), results in the formation of oxidized bioactive lipids, including numerous stereoisomers1,2. These …
Number of citations: 7 www.jove.com
FD Gunstone, BG Herslof - 2000 - books.google.com
Lipid Glossary 2 is a handy reference for a wide range of lipid scientists and technologists, as well as for those involved in the trading of these materials. The major part of the book is the …
Number of citations: 96 books.google.com
Y Zhu - 2014 - ir.library.louisville.edu
AMP-activated protein kinase, AMPK, is a conserved serine/threonine kinase with a critical function in the regulation of metabolic pathways in eukaryotic cells. Recently, AMPK has been …
Number of citations: 5 ir.library.louisville.edu

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